molecular formula C16H18N2O3S B2980474 methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methoxyphenyl)thiophene-2-carboxylate CAS No. 1785842-37-6

methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methoxyphenyl)thiophene-2-carboxylate

Cat. No.: B2980474
CAS No.: 1785842-37-6
M. Wt: 318.39
InChI Key: RQJPBKDUFDWIAU-LICLKQGHSA-N
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Description

This compound is a thiophene-based derivative with a methyl ester group at position 2, a (dimethylamino)methyleneamino substituent at position 3, and a 4-methoxyphenyl group at position 3. The thiophene core is a five-membered aromatic heterocycle containing sulfur, which confers stability and electronic diversity. The dimethylamino group enhances solubility and electron-donating capacity, while the 4-methoxyphenyl moiety introduces steric bulk and additional electronic effects. Such structural features are critical in medicinal chemistry and agrochemical applications, where substituent polarity and aromatic interactions dictate bioactivity .

Properties

IUPAC Name

methyl 3-(dimethylaminomethylideneamino)-4-(4-methoxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-18(2)10-17-14-13(9-22-15(14)16(19)21-4)11-5-7-12(20-3)8-6-11/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJPBKDUFDWIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(SC=C1C2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methoxyphenyl)thiophene-2-carboxylate, a compound with significant biological potential, has been the subject of various studies aimed at uncovering its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a thiophene ring substituted with a methoxyphenyl group and a dimethylaminomethylene moiety. Its molecular formula is C14H18N2O3SC_{14}H_{18}N_{2}O_{3}S, and it has a molecular weight of approximately 290.37 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in microbial systems.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus15 - 62
Escherichia coli31 - 125
Pseudomonas aeruginosa62 - 250

These results indicate that the compound is particularly effective against Staphylococcus aureus, with a lower MIC compared to other strains, suggesting its potential as an antibacterial agent.

Antifungal Activity

In addition to its antibacterial properties, the compound also shows antifungal activity. It has been tested against common fungal pathogens, including Candida species.

Table 2: Antifungal Activity Data

Fungal StrainMinimum Inhibitory Concentration (MIC) μg/mL
Candida albicans20 - 80
Aspergillus niger40 - 160

The antifungal activity against Candida albicans is particularly noteworthy, indicating that this compound may be useful in treating fungal infections.

The mechanisms underlying the biological activities of this compound appear to involve interference with microbial cell wall synthesis and disruption of essential metabolic pathways. Studies suggest that it may inhibit protein synthesis and affect nucleic acid metabolism, leading to cell death in susceptible organisms.

Case Studies

  • In Vitro Studies : A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of various synthesized compounds, including this compound. The results indicated significant inhibition of both bacterial and fungal growth at varying concentrations, supporting its potential as a broad-spectrum antimicrobial agent .
  • Mechanistic Insights : Research highlighted in MDPI journals discusses the compound's ability to disrupt biofilm formation in bacterial cultures, which is crucial for treating chronic infections where biofilms are prevalent . This property enhances its therapeutic potential against resistant strains.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent types and positions on the thiophene ring. Below is a comparative analysis:

Compound Name Substituent at Position 3 Substituent at Position 4 Key Functional Groups Reference
Target Compound (Dimethylamino)methyleneamino 4-Methoxyphenyl Methyl ester, dimethylamino, methoxyphenyl
Ethyl 4-cyano-3-amino-5-(phenylamino)thiophene-2-carboxylate Amino, phenylamino Cyano Ethyl ester, cyano, phenylamino
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (Cyanoacetyl)amino 4-Chlorophenyl Ethyl ester, cyanoacetyl, chlorophenyl
Methyl 3-amino-4-methylthiophene-2-carboxylate Amino Methyl Methyl ester, methyl

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxyphenyl group is electron-donating, contrasting with the electron-withdrawing 4-chlorophenyl group in Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate . This difference impacts reactivity and binding affinity in biological systems.
  • Amino Group Modifications: The dimethylamino substituent in the target compound enhances solubility compared to the cyanoacetyl group in or the simple amino group in .

Physicochemical Properties

  • Solubility: The dimethylamino group in the target compound improves water solubility compared to the hydrophobic 4-chlorophenyl group in .
  • Crystallinity : Structural analogs with planar substituents (e.g., methoxyphenyl) exhibit higher crystallinity, as observed in related thiophene derivatives with aromatic substituents .

Q & A

Basic: What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves multi-step reactions, including condensation and cyclization. A common approach is:

  • Step 1: React 4-(4-methoxyphenyl)thiophene-2-carboxylate with dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine intermediate.
  • Step 2: Purify intermediates via column chromatography using ethyl acetate/hexane gradients to remove unreacted reagents .
  • Optimization Strategies:
    • Catalysts: Use N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency .
    • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    • Temperature Control: Maintain 60–80°C during condensation to minimize side products .
    • Yield Monitoring: Track reaction progress via TLC or HPLC to terminate reactions at optimal conversion points.

Basic: What spectroscopic techniques are most effective for characterizing structural integrity?

Answer:
A combination of techniques ensures accurate characterization:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm for thiophene and methoxyphenyl groups) and dimethylamino protons (δ 2.8–3.2 ppm) .
    • ¹³C NMR: Confirm ester carbonyl (δ ~165 ppm) and enamine carbon (δ ~155 ppm).
  • IR Spectroscopy: Detect C=O stretches (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced: How can computational chemistry predict reactivity or stability under experimental conditions?

Answer:
Computational methods include:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD): Simulate solvent interactions to predict solubility and degradation pathways .
  • QSPR Models: Correlate structural descriptors (e.g., logP, polar surface area) with stability in acidic/basic conditions .
  • Software Tools: Gaussian, GROMACS, or Schrödinger Suite for energy minimization and transition-state analysis.

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Answer:
Address inconsistencies through:

  • Standardized Assays: Use validated cell lines (e.g., HEK293 or HepG2) and control compounds to normalize activity measurements.
  • Dose-Response Curves: Perform 3–5 replicates with IC₅₀/EC₅₀ calculations to account for variability .
  • Meta-Analysis: Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets and identify confounding variables (e.g., solvent effects) .
  • Orthogonal Assays: Confirm activity via fluorescence polarization (FP) and surface plasmon resonance (SPR) .

Intermediate: What parameters are critical for stability studies under different storage conditions?

Answer:
Key factors include:

  • Temperature: Store at –20°C in amber vials to prevent thermal and photodegradation .
  • Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the ester moiety.
  • Solvent Stability: Test solubility in DMSO, ethanol, and water; avoid prolonged exposure to aqueous buffers .
  • Analytical Monitoring: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced: How to evaluate environmental impact and ecotoxicology in lab settings?

Answer:
Follow systematic protocols:

  • Biodegradation Assays: Use OECD 301F (manometric respirometry) to measure microbial breakdown .
  • Aquatic Toxicity: Test acute effects on Daphnia magna (OECD 202) and algae (OECD 201).
  • Bioaccumulation Potential: Calculate logKow (octanol-water partition coefficient) via shake-flask methods .
  • Soil Adsorption Studies: Use batch equilibrium techniques to assess Kd (distribution coefficient) .

Basic: What safety protocols and PPE are required for handling this compound?

Answer:

  • PPE: Lab coat, nitrile gloves, and ANSI-approved goggles. Use N95 respirators if airborne particles are generated .
  • Ventilation: Work in a fume hood to limit inhalation exposure.
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced: What experimental approaches elucidate biological mechanism of action?

Answer:

  • Target Identification: Use affinity chromatography or CRISPR-Cas9 screens to identify binding proteins .
  • Structural Biology: Co-crystallize the compound with target enzymes (e.g., kinases) for X-ray diffraction analysis.
  • Pathway Analysis: Perform RNA-seq or phosphoproteomics to map affected signaling pathways.
  • In Silico Docking: Predict binding modes using AutoDock Vina or Glide .

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